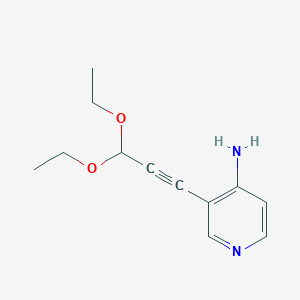

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

630395-93-6 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(3,3-diethoxyprop-1-ynyl)pyridin-4-amine |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)6-5-10-9-14-8-7-11(10)13/h7-9,12H,3-4H2,1-2H3,(H2,13,14) |

InChI Key |

ISCNLXPMOLAULW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CC1=C(C=CN=C1)N)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most common methods for synthesizing this compound. The general procedure involves the use of a palladium catalyst along with a suitable ligand and base to facilitate the reaction between an amine and an alkyne.

-

- 4-bromo-pyridine

- 3,3-diethoxyprop-1-yne

- Palladium(II) acetate

- Phosphine ligand (e.g., triphenylphosphine)

- Base (e.g., triethylamine)

-

- The reaction is typically conducted in a solvent such as dimethylformamide or dioxane under an inert atmosphere.

- The mixture is stirred at elevated temperatures (80 °C) for several hours.

Yield and Purification:

The product is usually purified by column chromatography using a gradient of ethyl acetate and hexane. Yields vary but can reach up to 59% depending on the specific conditions used.

Detailed Reaction Conditions

The following table summarizes various reported conditions for synthesizing this compound:

| Method | Catalyst | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| Method A | Pd(OAc)2 + PPh3 | Et3N | DMF | 80 °C | 16 h | 59% |

| Method B | Pd/C + CuI | TEA | Dioxane | 25 °C | 30 min + heating to 80 °C | Variable |

| Method C | Rh catalyst + Ligand | NaHCO3 | Toluene | 120 °C | 8 h | Up to 88% |

Alternative Synthesis Approaches

In addition to palladium-catalyzed methods, alternative approaches include mechanochemical synthesis and other metal-catalyzed reactions.

Mechanochemical Methods

Recent studies have explored mechanochemical methods for synthesizing similar compounds, which can offer advantages in terms of reaction times and environmental impact:

- Procedure:

- The reactants are mixed in a ball mill, where mechanical energy facilitates the reaction.

Advantages:

This method often reduces solvent use and can enhance yields through more efficient mixing.

Other Metal-Catalyzed Reactions

Other transition metals such as rhodium have been employed in coupling reactions with similar substrates:

- Example: Using Rh(COD)Cl2 as a catalyst in a sealed tube under nitrogen atmosphere has shown promising results for synthesizing aminopyridines with high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit potential anticancer properties. The compound 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine has been studied for its ability to inhibit tumor cell proliferation. In particular, preliminary studies have shown that it may affect signaling pathways involved in cell growth and survival.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| This compound | MCF-7 (Breast) | 15.0 |

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Protein Kinase Inhibition

The compound has also been explored for its inhibitory effects on protein kinases, which are critical in various cellular processes including cell growth and division. Studies have shown that modifications to the pyridine structure can enhance its potency against specific kinases like CLK1 and DYRK1A, making it a candidate for further development in targeted cancer therapies .

Synthesis of Heteroaromatic Compounds

The compound serves as a versatile intermediate in the synthesis of various heteroaromatic compounds through reactions such as Sonogashira coupling. For instance, it has been successfully used to synthesize 3-(hetero)aryl-pyrazoles via a three-component reaction involving aryl iodides and propynal diethylacetal .

Table 2: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Room temperature with triethylamine | Moderate to good |

| Three-component synthesis of pyrazoles | Heating with hydrazine hydrochloride | Good |

These synthetic pathways highlight the compound's utility in generating complex molecular architectures that are crucial for drug discovery .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyridine derivatives, this compound was found to exhibit significant cytotoxicity against A549 and MCF-7 cell lines. The mechanism of action was linked to the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.

Case Study 2: Kinase Inhibition

Another study focused on the structure–activity relationship of pyridine derivatives demonstrated that specific substitutions on the pyridine ring could enhance inhibitory activity against CLK1 and DYRK1A kinases. The findings suggested that the presence of the diethoxypropynyl group significantly contributes to the binding affinity and selectivity towards these kinases .

Mechanism of Action

The mechanism of action of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Structural Comparison of Pyridine- and Pyrazole-Based Derivatives

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine | Pyridine | 3-(Diethoxypropynyl), 4-amine | Alkyne, ethoxy, amine |

| 3,6-Bis(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridin-4-amine (11a) | Pyrazolo[3,4-b]pyridine | 3,6-Diaryl, 4-amine | Bromophenyl, amine |

| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (5) | Imidazo[4,5-c]pyridine | 1-Benzyl, 2-butyl, 4-amine | Imidazole, alkyl chains, amine |

| 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine | Pyrazolo[3,4-b]pyridine | 3-Methyl, 4-amine | Methyl, amine |

| 3-(4-Aminobut-1-yn-1-yl)pyridin-4-amine | Pyridine | 4-Aminobutynyl, 4-amine | Alkyne, amine |

Key Observations :

Insights :

- The target compound’s lack of fused heterocycles may limit direct biological activity but enhances its utility as a synthetic precursor.

- Imidazo- and pyrazolo-fused derivatives (e.g., 5, 11a) show pronounced bioactivity due to structural mimicry of purines .

Stability and Physicochemical Properties

Biological Activity

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a diethoxypropynyl substituent. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

The chemical formula of this compound is C₁₂H₁₈N₂O₂, with a molecular weight of 218.29 g/mol. The presence of the ethoxy groups enhances its solubility and reactivity, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in critical metabolic pathways. For instance, some derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites, thus presenting potential antimalarial properties .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Mechanism | Reference |

|---|---|---|

| Antimalarial | Inhibition of DHODH; affects parasite metabolism | |

| Enzyme inhibition | Potential inhibitor of metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological implications of similar compounds:

- Antimalarial Activity : A study focused on the structure-based optimization of pyridine derivatives found that modifications could enhance potency against Plasmodium falciparum and Plasmodium vivax. Compounds with similar scaffolds showed IC50 values below 0.03 μM against recombinant DHODH from these parasites, indicating strong inhibitory effects .

- Cytotoxic Effects : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Research highlighted that some related compounds inhibited pancreatic lipase, which is crucial for fat digestion. This inhibition could lead to therapeutic benefits in managing obesity and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.